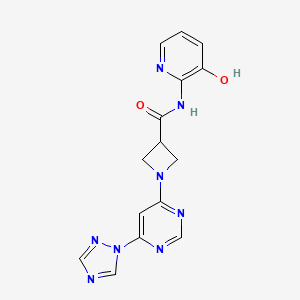
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N8O2 and its molecular weight is 338.331. The purity is usually 95%.
The exact mass of the compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Pharmaceutical Interest
Pyrimidines, including 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide, have attracted significant interest in pharmaceutical research. They exhibit properties as antimetabolites in purine biochemical reactions. Such compounds are studied for their potential antitrypanosomal activity, among other therapeutic uses. The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and related compounds has been effectively demonstrated, showing the versatility and pharmaceutical significance of these compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer and Anti-inflammatory Potential
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. This indicates the role of such compounds in developing therapeutic agents against various diseases, including cancer and conditions involving inflammation (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
Several newly synthesized compounds, including pyrimidine derivatives, exhibit moderate effects against certain bacterial and fungal species. This highlights their potential use in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Potential in Imaging and Diagnostics
The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide, indicates its potential use as a PET agent for imaging IRAK4 enzyme in neuroinflammation, thus demonstrating its diagnostic potential (Wang et al., 2018).
Applications in Organic Synthesis
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. This illustrates its importance in organic synthesis, particularly in creating novel chemical structures with potential pharmacological activities (Ovsyannikova et al., 2016).
Propiedades
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-11-2-1-3-17-14(11)21-15(25)10-5-22(6-10)12-4-13(19-8-18-12)23-9-16-7-20-23/h1-4,7-10,24H,5-6H2,(H,17,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVGVINUSVXZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

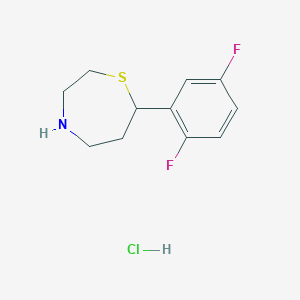


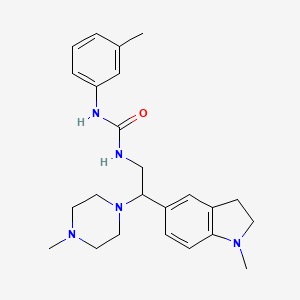

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
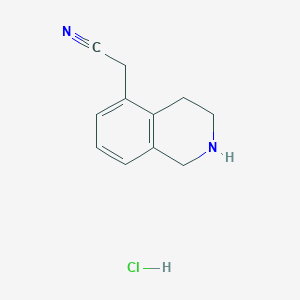
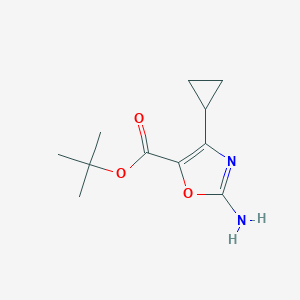
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)
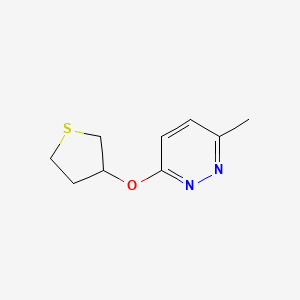
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)
![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)